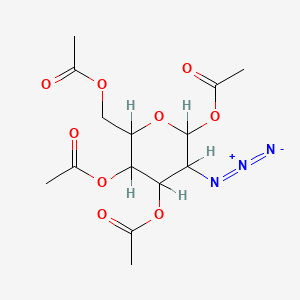
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose
Descripción general
Descripción
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose is a carbohydrate that is used in the synthesis of disaccharides . It has been employed as a highly valuable intermediate towards the synthesis of heparin-like GAGs, and is also a core intermediate relevant to the wider synthesis of other GlcN-containing targets .
Synthesis Analysis
The synthesis of this compound involves the use of imidazole sulfonyl azide salts, which has been demonstrated as an effective and scalable alternative . Two methods for fabricating this compound-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated: 1) single emulsion solvent evaporation and 2) the nanoprecipitation method .Molecular Structure Analysis
The molecular formula of this compound is C14H19N3O9 . The 2-azido group acts as a latent amine, latterly re-accessible by several reductive chemistries .Chemical Reactions Analysis
The 2-azido group in this compound plays an important role in α-selective glycosylations . For some years, the method of choice for the amine to azide conversion was the use of freshly prepared triflic azide, but more recently the use of imidazole sulfonyl azide salts has been demonstrated as an effective and scalable alternative .Physical and Chemical Properties Analysis
The molecular weight of this compound is 373.32 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 11 .Aplicaciones Científicas De Investigación
Synthesis and Coupling Applications
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranose is utilized in the synthesis of various derivatives through regioselective coupling processes. For instance, it can be coupled at the hydroxyl group at C-4 with specific glucopyranose derivatives in the presence of catalysts like trimethylsilyl trifluoromethanesulfonate or silver silicate, demonstrating its versatility in synthetic chemistry (Kloosterman et al., 1986).
Structural Analysis and Conformation Studies
The crystal structures of derivatives of 1,3,4,6-Tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside have been determined to understand the conformational aspects of these compounds. These studies reveal insights into the orientation of acetyl groups and the overall shape of the pyranose unit, contributing to the understanding of molecular interactions and reactivity (Mikeska et al., 2003).
Application in Nucleoside Synthesis
This compound is also significant in the synthesis of nucleoside derivatives. For example, it has been used to produce 5′-O-(2-azido-2-deoxy-α-D-glycosyl)nucleosides, which exhibit potential biological activities, including antitumor effects. This highlights its application in medicinal chemistry and drug development (Zhang et al., 2003).
Contributions to Carbohydrate Chemistry
Furthermore, the compound plays a crucial role in carbohydrate chemistry, aiding in the understanding of anomeric effects and the synthesis of complex carbohydrate structures. Its derivatives have been analyzed to explore the influence of substituents on the galactopyranose ring conformations, which is essential for designing molecules with desired biological properties (Liu et al., 2005).
Mecanismo De Acción
Target of Action
Azido sugars are generally used as building blocks in the synthesis of complex carbohydrates and glycoconjugates .
Mode of Action
The azido group in the compound acts as a latent amine, which can be re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations . The compound can react with molecules containing alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It can also react with molecules containing DBCO or BCN groups in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction .
Result of Action
The compound is primarily used as a building block in the synthesis of complex carbohydrates and glycoconjugates . Therefore, the result of its action would largely depend on the specific biochemical context in which it is used.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and should be stored under an inert atmosphere in a refrigerator . Its solubility in different solvents like chloroform and ethyl acetate can also affect its action .
Direcciones Futuras
The synthesis of this compound has been significantly enhanced by improved (anhydrous) work-up conditions of a triflate displacement reaction . Preliminary in vivo studies with un-encapsulated Ac 4 2AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac 4 2AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .
Análisis Bioquímico
Biochemical Properties
The azido group in 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction . This makes it a popular synthon in synthetic carbohydrate chemistry . Once inside the cell, cellular esterases cleave the acetyl groups, and 2-azido-2-deoxy-glucose (2AzGlc) acts as a substrate for biosynthetic enzymes to be incorporated into β-O-GlcNAcylated proteins .
Cellular Effects
The effects of 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose on cells are largely dependent on its interactions with various biomolecules. For instance, it has been identified as a metabolic glycan reporter for β-O-GlcNAc alterations in diverse mammalian cell lines .
Molecular Mechanism
At the molecular level, 2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose exerts its effects through a variety of mechanisms. One key mechanism involves its role as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .
Metabolic Pathways
2-Azido-2-deoxy-1,3,4,6-tetra-O-acetyl-D-galactopyranose is involved in the synthesis of complex carbohydrates and glycoconjugates . It acts as a substrate for biosynthetic enzymes, leading to its incorporation into β-O-GlcNAcylated proteins .
Subcellular Localization
Given its role as a substrate for biosynthetic enzymes, it is likely to be found in areas of the cell where these enzymes are present .
Propiedades
IUPAC Name |
(3,4,6-triacetyloxy-5-azidooxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBQJLEHAMKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



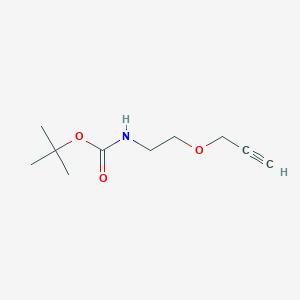



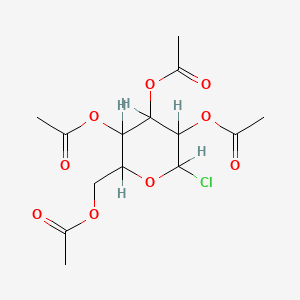
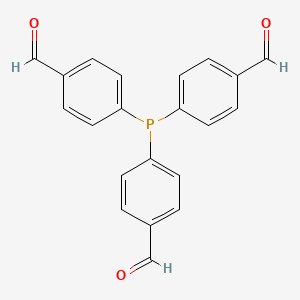

![Hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-diphenylsilyl]oxy-dimethylsilane](/img/structure/B3068655.png)

![(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B3068660.png)
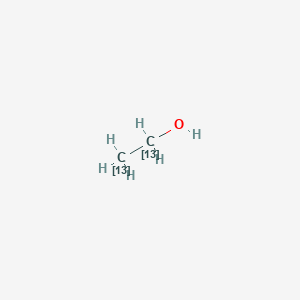

![N-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-N-[(alphaS)-alpha-methylbenzyl]methanamine](/img/structure/B3068678.png)
